An In-depth Technical Guide to 1,3-Diacetoxy-2-(acetoxymethoxy)propane
An In-depth Technical Guide to 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a derivative of glycerol ether.[1] Structurally, it is characterized by a propane backbone with an ether linkage at the central carbon and two acetoxy groups at the terminal positions.[1] At room temperature, it exists as a colorless to pale yellow, viscous liquid with a faint, ester-like odor.[1] It is soluble in organic solvents such as chloroform and methanol, but only sparingly soluble in water.[1][2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Registry Number | 86357-13-3 | [1][2][3][4][5] |
| Molecular Formula | C10H16O7 | [1][2][3][4][5] |
| Molecular Weight | 248.23 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to pale yellow viscous liquid; Transparent to brown liquid | [1][6][7] |
| Boiling Point | 311 °C | [5][8][9][10] |
| Density | 1.177 g/cm³ | [4][5][8][9] |
| Flash Point | 134 °C | [4][5][8][9][10] |
| Solubility | Soluble in chloroform and methanol; Sparingly soluble in water | [1][2][10][11] |
| Storage | Store in a cool, dry place.[1] Recommended storage at 2°C - 8°C, protected from light, or at -20°C.[2][4] | [1][2][4] |
Synonyms
This compound is also known by several synonyms, including:
Synthesis and Reactivity
The primary route for the synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane involves the acetylation of glycerol formal, which is derived from the reaction of glycerol with formaldehyde.[3] This process is favored for its directness and suitability for large-scale production.[3]
The compound's reactivity is centered around its ester and acetal linkages, which can be cleaved through hydrolysis in the presence of an acid or base catalyst.[3] This hydrolytic cleavage is a key step in deprotecting the glycerol backbone during multi-step organic syntheses.[3]
Application in Ganciclovir Synthesis
The most significant application of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is as a crucial precursor in the industrial synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.[2][3]
Experimental Protocol: Synthesis of Ganciclovir Intermediate
The synthesis of the Ganciclovir intermediate, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir), from 1,3-Diacetoxy-2-(acetoxymethoxy)propane is a well-established process. The following is a representative experimental protocol derived from patent literature:
Materials:
-
Diacetyl guanine
-
1,3-Diacetoxy-2-(acetoxymethoxy)propane
-
p-Toluene sulfonic acid monohydrate (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for crystallization)
-
Toluene (for crystallization)
Procedure:
-
A mixture of diacetyl guanine, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, and p-toluene sulfonic acid monohydrate in N,N-dimethylformamide is heated to 90-100°C.
-
The reaction mixture is stirred continuously at this temperature for approximately 40-63 hours.
-
Upon completion of the reaction, the solvent (DMF) is removed under vacuum, yielding a dark brown syrup.
-
The syrup is dissolved in methanol with heating.
-
The solution is then cooled to 0-5°C and stirred for at least one hour to induce crystallization of the N-7 isomer byproduct.
-
The crystalline N-7 isomer is removed by filtration.
-
The solvent is completely removed from the filtrate.
-
Methanol and toluene are added to the residue, and the mixture is heated to 60°C and then cooled to 5°C to crystallize the desired N-9 isomer (Triacetylganciclovir).
-
The crystalline product is filtered, washed with a mixture of methanol and toluene, and dried.
This intermediate, triacetylganciclovir, is then subjected to hydrolysis, typically under basic conditions, to remove the acetyl protecting groups and yield the active pharmaceutical ingredient, Ganciclovir.[1]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques used for the purity determination and assay of 1,3-Diacetoxy-2-(acetoxymethoxy)propane.[1] These methods allow for high-resolution separation from starting materials, byproducts, and degradation products.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the Ganciclovir intermediate using 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
Caption: Workflow for the synthesis of Triacetylganciclovir.
As 1,3-Diacetoxy-2-(acetoxymethoxy)propane is a synthetic intermediate, there are no known biological signaling pathways in which it is directly involved. Its biological relevance is derived from its role as a precursor to the antiviral drug Ganciclovir. The logical relationship in its primary application is therefore best represented by the experimental workflow of the synthesis.
Caption: Logical flow from precursor to active drug.
References
- 1. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
- 5. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scbt.com [scbt.com]
- 8. 1,3-Diacetoxy-2-(Acetoxymethoxy) Propane CAS: 86357-13-3, CasNo.86357-13-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 9. haihangchem.com [haihangchem.com]
- 10. 86357-13-3 | 1,3-Diacetoxy-2-(acetoxymethoxy)propane | Esters | Ambeed.com [ambeed.com]
- 11. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane | lookchem [lookchem.com]
